N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound combines the benzimidazole and oxazole moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Formation of the Oxazole Moiety: The oxazole ring is formed by the cyclization of appropriate precursors, such as α-haloketones and amides.
Coupling of Benzimidazole and Oxazole: The final step involves the coupling of the benzimidazole and oxazole moieties through a suitable linker, such as a carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the benzimidazole or oxazole rings.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activities of the benzimidazole and oxazole moieties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This action disrupts cellular processes, leading to antiproliferative effects on cancer cells. Additionally, the oxazole moiety may interact with other biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide: This compound shares the benzimidazole moiety but differs in the substituents on the benzene ring.
N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide: Similar structure with a chlorine substituent on the benzene ring.
N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide: Another similar compound with a methyl group on the benzene ring.
Properties
Molecular Formula |
C14H14N4O2 |
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Molecular Weight |
270.29 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c1-8-13(9(2)20-18-8)14(19)15-7-12-16-10-5-3-4-6-11(10)17-12/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17) |
InChI Key |
BYKQPCSBGHPCHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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